6-Bromo-2-benzothiazolinone as a Functionalizable Aryl Bromide Intermediate for Cross-Coupling Reactions
6-Bromo-2-benzothiazolinone differentiates from the unsubstituted 2-benzothiazolinone parent by virtue of its 6-position bromine atom, which provides a reactive site for palladium-catalyzed cross-coupling chemistry that is absent in the unsubstituted analog. The aryl bromide moiety enables participation in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for modular diversification . In contrast, unsubstituted 2-benzothiazolinone lacks this synthetic handle, requiring additional functionalization steps to achieve comparable reactivity. The brominated derivative is classified as an organic building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities .
| Evidence Dimension | Synthetic functional handle availability |
|---|---|
| Target Compound Data | Aryl bromide at 6-position (C-Br bond, reactive toward oxidative addition) |
| Comparator Or Baseline | Unsubstituted 2-benzothiazolinone (hydrogen at 6-position, inert to cross-coupling) |
| Quantified Difference | Presence vs. absence of cross-coupling-competent functionality |
| Conditions | Palladium-catalyzed cross-coupling reaction conditions |
Why This Matters
Enables direct, modular diversification of the benzothiazolone scaffold without de novo synthesis, reducing synthetic step count in medicinal chemistry campaigns.
